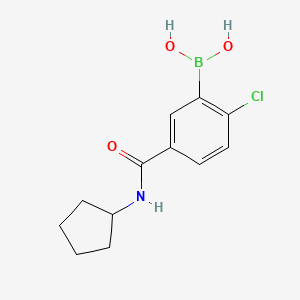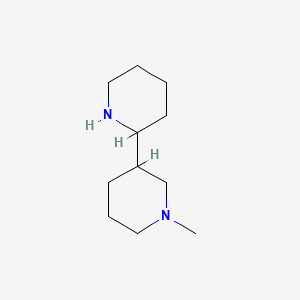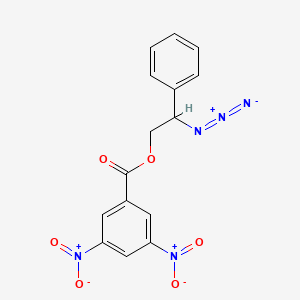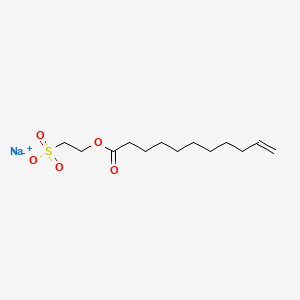
2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group, a chloro substituent, and a cyclopentylcarbamoyl group attached to a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst.
Introduction of the Chloro Substituent: The chloro substituent can be introduced through a halogenation reaction, where the phenylboronic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclopentylcarbamoyl Group: The cyclopentylcarbamoyl group can be attached via an amide coupling reaction, where the chloro-substituted phenylboronic acid is reacted with cyclopentylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Phenol derivatives
Reduction: Dechlorinated phenylboronic acid
Substitution: Substituted phenylboronic acids with various functional groups
科学的研究の応用
2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design . The chloro and cyclopentylcarbamoyl groups can further modulate the compound’s reactivity and binding affinity to specific targets.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the chloro and cyclopentylcarbamoyl groups, making it less versatile in certain applications.
2-Chlorophenylboronic Acid: Similar structure but lacks the cyclopentylcarbamoyl group, which can affect its reactivity and binding properties.
Cyclopentylcarbamoylphenylboronic Acid: Lacks the chloro substituent, which can influence its chemical behavior and applications.
Uniqueness
2-Chloro-5-(cyclopentylcarbamoyl)phenylboronic acid is unique due to the combination of its boronic acid group, chloro substituent, and cyclopentylcarbamoyl group. This combination provides a balance of reactivity, stability, and binding affinity, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C12H15BClNO3 |
|---|---|
分子量 |
267.52 g/mol |
IUPAC名 |
[2-chloro-5-(cyclopentylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BClNO3/c14-11-6-5-8(7-10(11)13(17)18)12(16)15-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H,15,16) |
InChIキー |
CNMRUPHWPBYVLT-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2CCCC2)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-](/img/structure/B12647829.png)
![5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12647834.png)
![3,6-Dimethyl-1-oxaspiro[4.5]decane](/img/structure/B12647838.png)





